2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE -

2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE

Catalog Number: EVT-5441373
CAS Number:
Molecular Formula: C18H22FN3O2
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[4-(3-Fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide is a synthetic compound belonging to the class of N-aryl(methyl) derivatives of (indol-3-yl)alkanoic acids. It was synthesized as part of a research effort to discover novel antiallergic compounds. [] This compound has shown potent inhibitory activity against histamine release and cytokine production, suggesting its potential as a therapeutic agent for allergic diseases. []

Synthesis Analysis

The synthesis of 2-[4-(3-Fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide involves multiple steps. First, ethyl (2-methyindol-3-yl)acetates are synthesized through indolization under Fischer conditions. [] Then, the Japp-Klingemann method followed by 2-decarboxylation yields the ethyl (indol-3-yl)alkanoates. [] Finally, amidification is performed by condensing the corresponding acids or their N-aryl(methyl) derivatives with 4-aminopyridine using 2-chloro-1-methylpyridinium iodide as a promoting agent. [] This results in the formation of the desired N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including 2-[4-(3-Fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide. []

Applications
  • Antiallergic Agent: This compound exhibited potent in vitro antiallergic activity, inhibiting ovalbumin-induced histamine release from guinea pig peritoneal mast cells with an IC50 of 0.016 µM. [] It also displayed comparable activity to astemizole in inhibiting IL-4 production from Th2 cells and was twice as effective in inhibiting IL-5 production. [] Moreover, in vivo studies demonstrated its effectiveness in inhibiting late-phase eosinophilia in sensitized guinea pigs after parenteral and oral administration. [] Furthermore, 2-[4-(3-Fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide effectively reduced microvascular permeability in ovalbumin and capsaicin-induced rhinitis models, both topically and after systemic administration. []

    DPI-221 [4-(((+)-S)-α-((2S,5R)-2,5-dimethyl-4-(3-fluorobenzyl)-1-piperazinyl)benzyl)-N,N-diethylbenzamide]

    • Compound Description: DPI-221 is a novel benzhydrylpiperazine compound with high selectivity for δ-opioid receptors. It acts as an agonist, demonstrating the potential role of δ-opioid receptors in modulating bladder activity by increasing the micturition interval in rats. [, ]
    • Compound Description: NAPMA exhibits anti-osteoclastogenic properties by effectively inhibiting osteoclast differentiation and bone resorption, suggesting its potential as a therapeutic candidate for osteoporosis and related bone diseases. []

      Compound Description: This radiotracer demonstrates a high affinity for both sigma(1) and sigma(2) receptors. Blocking sigma(1) receptors led to a higher tumor:background ratio, making it potentially valuable for imaging the proliferative status of breast tumors using PET and SPECT. []

      Compound Description: This compound is a homolog of the synthetic cannabinoid ACBM-BZ-F (N-(adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide) and was identified as a potential synthetic cannabinoid. []

      Compound Description: This series of compounds, especially compounds 4a, 4b, and 4c, demonstrated significant anticonvulsant activity in the maximal electroshock seizure (MES) test. Compound 4a, in particular, showed superior potency to ethosuximide in the subcutaneous pentylenetetrazole (scPTZ) test. []

      Compound Description: This compound, specifically its benzenesulfonate salt, is identified as a potential modulator of protein tyrosine kinase activity. []

      Compound Description: Compound 7d exhibited potent inhibitory activity against wild-type HIV-1 by acting as a non-nucleoside HIV-1 reverse transcriptase inhibitor. []

      Compound Description: HP236 is an atypical antipsychotic agent that undergoes extensive metabolism in rats, primarily through cleavage of the thiazolidinone ring, oxidation of the sulfide, and N-dealkylation at the piperazine ring. []

      Compound Description: These compounds are part of a pharmaceutical composition developed for treating diseases associated with iron overload in the body. []

      Compound Description: Compound 7 exhibits anti-HIV-1 activity by directly binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein, inhibiting viral assembly. []

      Compound Description: This class of compounds shows potential for treating angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. []

      Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid elongated structure and two basic groups. It binds to the transmembrane major pocket of CXCR3, inhibiting the binding of chemokines like CXCL11. []

      Compound Description: This fluorine-18-labeled bromoacetamide reagent is used for labeling oligonucleotides for positron emission tomography (PET). It offers an alternative to N-(4-[(18)F]fluorobenzyl)-2-bromoacetamide for developing oligonucleotide-based radiopharmaceuticals. []

      Compound Description: U-50,488H is a selective κ-opioid receptor agonist. Systemically, it induces hypothermia in mice, but unlike μ- and δ-opioid agonists, its hypothermic effect isn’t reversed by spinal administration. [, , , , ] It attenuates arthritis in rats when administered locally to the inflamed joint. This effect is stereospecific, with the (−)-enantiomer being active and reversible by the κ-opioid antagonist MR2266 ((−)-5,9α-diethyl-2-(3-furylmethyl)-2′-hydroxy-6,7-benzomorphan), suggesting peripheral κ-opioid receptors as potential therapeutic targets for arthritis. [] U-50,488H also suppresses the development of morphine tolerance. This suppression, along with the analgesic effect induced by psychological stress, is antagonized by nor-binaltorphimine, a selective κ-opioid receptor antagonist, suggesting the involvement of κ-opioid receptor mechanisms in stress-induced analgesia. []

      Compound Description: U-100592 and U-100766 are novel oxazolidinone antibiotics that inhibit bacterial protein synthesis. They demonstrate potent in vitro activity against a broad range of clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus (VRE). []

    • Compound Description: This compound exhibits potent antiallergic activity, significantly inhibiting ovalbumin-induced histamine release, IL-4 production, and eosinophilia. It shows promise as a potential therapeutic agent for allergic conditions. []

      Compound Description: This series represents benzimidazole derivatives excluded from the patent claiming the use of specific benzimidazole compounds in treating disorders associated with the vanilloid receptor TRPV1. []

      Compound Description: This compound acts as a potent and selective antagonist of M3 muscarinic receptors, showing potential therapeutic benefits for respiratory diseases when used in combination with PDE4 inhibitors. []

      Compound Description: SO17 is a potent inhibitor of bovine testicular hyaluronidase (BTH) at both acidic (pH 3.5) and neutral (pH 7) conditions, with IC50 values of 57 μM and 26 μM, respectively. This compound also showed inhibitory activity against human hyaluronidases hHyal-2 and hPH-20. []

Properties

Product Name

2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE

IUPAC Name

2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide

Molecular Formula

C18H22FN3O2

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C18H22FN3O2/c19-16-4-1-3-15(11-16)13-21-6-8-22(9-7-21)14-18(23)20-12-17-5-2-10-24-17/h1-5,10-11H,6-9,12-14H2,(H,20,23)

InChI Key

HDACLBAXKJRPML-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NCC3=CC=CO3

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NCC3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.